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molecular formula C9H6ClNO3 B8470549 5-Chloro-6-nitro-2,3-dihydro-1H-inden-1-one

5-Chloro-6-nitro-2,3-dihydro-1H-inden-1-one

Cat. No. B8470549
M. Wt: 211.60 g/mol
InChI Key: CYKKWXVKSIKLJM-UHFFFAOYSA-N
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Patent
US04174397

Procedure details

86.0 g (0.51 mole) of 5-chloro-1-indanone are introduced in portions into 540 ml of fuming nitric acid (d=1.54), cooled to -20° C., so that the temperature of the reaction mixture remains between -10° and -15° C. After the addition has ended, the mixture is subsequently stirred for 45 minutes at -15° to -20° C., the reaction solution is poured onto ice and the precipitate which has separated out is filtered off and washed with water. The crude product of melting point 110°-113° is recrystallized from ethanol, whereby the melting point of the pure 5-chloro-6-nitro-1-indanone rises to 126°-128° C.
Quantity
86 g
Type
reactant
Reaction Step One
Quantity
540 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[C:7](=[O:11])[CH2:6][CH2:5]2.[N+:12]([O-])([OH:14])=[O:13]>>[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][C:10]=1[N+:12]([O-:14])=[O:13])[C:7](=[O:11])[CH2:6][CH2:5]2

Inputs

Step One
Name
Quantity
86 g
Type
reactant
Smiles
ClC=1C=C2CCC(C2=CC1)=O
Name
Quantity
540 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
the mixture is subsequently stirred for 45 minutes at -15° to -20° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
remains between -10° and -15° C
ADDITION
Type
ADDITION
Details
After the addition
ADDITION
Type
ADDITION
Details
the reaction solution is poured onto ice
CUSTOM
Type
CUSTOM
Details
the precipitate which has separated out
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The crude product of melting point 110°-113° is recrystallized from ethanol, whereby the melting point of the pure 5-chloro-6-nitro-1-indanone
CUSTOM
Type
CUSTOM
Details
rises to 126°-128° C.

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
Smiles
ClC=1C=C2CCC(C2=CC1[N+](=O)[O-])=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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